Welcome to the BenchChem Online Store!
molecular formula C7H7NO4 B075764 4-Methoxy-2-nitrophenol CAS No. 1568-70-3

4-Methoxy-2-nitrophenol

Cat. No. B075764
M. Wt: 169.13 g/mol
InChI Key: YBUGOACXDPDUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04164576

Procedure details

336.4 g of 2-nitro-4-methoxyaniline was refluxed with 200 g of sodium hydroxide and 10 g of arsenic trioxide in 6500 ml of water, for 20 hours. The resulting solution was cooled on an ice-bath, acidified to pH 1 with concentrated hydrochloric acid and filtered. The solid product was washed with water, and dried under vacuum and in the presence of P2O5 to give 4-methoxy-2-nitrophenol (7A), mp: 78°-80° C.
Quantity
336.4 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:5]=1N)([O-:3])=[O:2].[OH-].[Na+].[O:15]=[As]O[As]=O.Cl>O>[CH3:12][O:11][C:9]1[CH:8]=[CH:7][C:5]([OH:15])=[C:4]([N+:1]([O-:3])=[O:2])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
336.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)OC
Name
Quantity
200 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
O=[As]O[As]=O
Name
Quantity
6500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled on an ice-bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid product was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum and in the presence of P2O5

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=C1)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.